4-Methyl-3-nitropyridine chemical properties
4-Methyl-3-nitropyridine chemical properties
An In-Depth Technical Guide to 4-Methyl-3-nitropyridine: Properties, Synthesis, and Reactivity
Introduction
4-Methyl-3-nitropyridine (also known as 3-nitro-4-picoline) is a pivotal heterocyclic building block in modern organic chemistry.[1] Its unique molecular architecture, featuring a pyridine ring substituted with both an electron-donating methyl group and a potent electron-withdrawing nitro group, imparts a distinct reactivity profile that is highly sought after in the synthesis of complex molecules.[1] This guide provides a comprehensive technical overview of 4-methyl-3-nitropyridine, detailing its chemical and physical properties, established synthetic routes, and key reactive transformations. For researchers, medicinal chemists, and drug development professionals, this molecule serves as a versatile intermediate for constructing a wide array of functionalized pyridine derivatives, including those with significant biological activity, making a thorough understanding of its chemistry essential for innovation.[2]
Molecular Structure and Physicochemical Properties
The strategic placement of the methyl and nitro groups on the pyridine core dictates the molecule's electronic and steric characteristics, which are fundamental to its reactivity.
Chemical Structure and Identifiers
The structure consists of a pyridine ring with a methyl group at position 4 and a nitro group at position 3.
Caption: Chemical structure of 4-Methyl-3-nitropyridine.
Table 1: Chemical Identifiers for 4-Methyl-3-nitropyridine
| Identifier | Value |
|---|---|
| IUPAC Name | 4-methyl-3-nitropyridine[3] |
| CAS Number | 5832-44-0[4] |
| Molecular Formula | C₆H₆N₂O₂[3] |
| Molecular Weight | 138.12 g/mol [3] |
| SMILES | CC1=C(C=NC=C1)[O-][3] |
| InChI | 1S/C6H6N2O2/c1-5-2-3-7-4-6(5)8(9)10/h2-4H,1H3[4] |
| InChIKey | JLNRJMGYBKMDGI-UHFFFAOYSA-N[4] |
Physicochemical Properties
4-Methyl-3-nitropyridine is typically a yellow to light brown solid under ambient conditions.[2] Its physical properties are summarized below.
Table 2: Physicochemical Data for 4-Methyl-3-nitropyridine
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Yellow to light brown solid | [2] |
| Melting Point | 24-28 °C (some sources state 63-66 °C) | [2][4][5] |
| Boiling Point | 238 °C to 252 °C | [2][4] |
| Density | ~1.228 - 1.325 g/cm³ at 25 °C | [2][4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [2] |
| Refractive Index | n20/D 1.549 | [4][5] |
| Flash Point | 108.3 °C (226.9 °F) - closed cup |[4] |
Note: Discrepancies in melting point may arise from different purity levels or crystalline forms.
Spectroscopic and Analytical Characterization
Definitive identification and purity assessment of 4-methyl-3-nitropyridine rely on standard spectroscopic techniques.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the positions of the nitro and methyl groups. The methyl protons will appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm).
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.[3] The carbon attached to the nitro group (C3) will be significantly deshielded, as will the other carbons of the pyridine ring. The methyl carbon will appear at a characteristic upfield chemical shift.
-
Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information.[3] Characteristic strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Other notable peaks include those for aromatic C-H and C=N stretching.
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight.[3] Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 138. Common fragmentation patterns may involve the loss of the nitro group (NO₂) or other small fragments.[3]
Synthesis of 4-Methyl-3-nitropyridine
The preparation of 4-methyl-3-nitropyridine is most commonly achieved through the direct nitration of 4-methylpyridine (4-picoline). The challenge in this synthesis lies in controlling the regioselectivity and preventing over-oxidation, as pyridine rings are generally deactivated towards electrophilic substitution.
Synthetic Pathway via Nitration of 4-Methylpyridine
A prevalent method involves the nitration of 4-methylpyridine using potent nitrating agents under harsh conditions. One documented procedure utilizes nitrogen pentoxide (N₂O₅) in liquid sulfur dioxide at low temperatures.[6][7]
Caption: General scheme for the synthesis of 4-Methyl-3-nitropyridine.
Exemplary Experimental Protocol: Nitration with N₂O₅
The following protocol is a representative synthesis adapted from literature procedures.[6]
Causality: The use of a powerful nitrating agent like N₂O₅ is necessary to overcome the electron-deficient nature of the pyridine ring. Liquid SO₂ serves as a low-temperature solvent that can dissolve the reagents, while the low temperature itself (-30 °C) helps to control the exothermic reaction and minimize side products. The final aqueous workup with a base (sodium carbonate) neutralizes the acidic reaction mixture and allows for the extraction of the organic product.
-
Preparation of Nitrating Agent: A solution of nitrogen pentoxide (N₂O₅) is prepared by dissolving solid N₂O₅ in liquid sulfur dioxide at approximately -30°C with stirring.[6]
-
Reaction Setup: 4-methylpyridine is dissolved in a separate portion of liquid sulfur dioxide, and the solution is maintained at -30°C.[6]
-
Nitration: The N₂O₅ solution is added dropwise to the 4-methylpyridine solution while maintaining the low temperature. The reaction is allowed to proceed for a short duration (e.g., 5 minutes).[6]
-
Quenching and Work-up: The reaction mixture is slowly poured into ice water to hydrolyze any remaining reagents.[6]
-
Neutralization and Extraction: The pH of the aqueous solution is adjusted to 8-9 with sodium carbonate. The product is then extracted into an organic solvent, such as toluene.[6]
-
Isolation: The combined organic extracts are dried, and the solvent is removed by vacuum distillation to yield 4-methyl-3-nitropyridine.[6]
Chemical Reactivity and Key Transformations
The reactivity of 4-methyl-3-nitropyridine is dominated by the strong electron-withdrawing effect of the nitro group, which profoundly influences the pyridine ring's susceptibility to various transformations.
Nucleophilic Aromatic Substitution (SNA_r)
The nitro group at the 3-position, combined with the inherent electron deficiency of the pyridine nitrogen, renders the carbon atoms at the 2, 4, and 6 positions highly electrophilic. This makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNA_r) reactions, particularly the Vicarious Nucleophilic Substitution (VNS) of hydrogen.[8][9] In VNS, a nucleophile containing a leaving group attacks the ring, followed by a base-induced elimination to restore aromaticity.[9]
Caption: Generalized workflow for Vicarious Nucleophilic Substitution.
-
Amination: 4-Methyl-3-nitropyridine can undergo amination at the 6-position using reagents like hydroxylamine or 4-amino-1,2,4-triazole in the presence of a strong base.[10]
-
Alkylation: Carbon nucleophiles, such as carbanions derived from chloroform or chloroacetates, can be introduced at positions ortho or para to the nitro group under VNS conditions to form new C-C bonds.[8][11]
Reduction of the Nitro Group
One of the most synthetically valuable transformations of 4-methyl-3-nitropyridine is the reduction of its nitro group to an amine. This reaction yields 3-amino-4-methylpyridine, a crucial intermediate for the synthesis of pharmaceuticals and other advanced materials.[12]
Protocol: Catalytic Hydrogenation
-
Setup: 4-Methyl-3-nitropyridine is dissolved in a suitable solvent, such as ethanol or methanol.
-
Catalyst: A catalytic amount of Palladium on carbon (Pd/C) is added to the solution.
-
Hydrogen Source: The mixture is subjected to a hydrogen atmosphere (either via a hydrogen-filled balloon or a pressurized hydrogenation apparatus) or treated with a hydrogen transfer reagent like ammonium formate.
-
Reaction: The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield 3-amino-4-methylpyridine.
This transformation opens the door to a vast array of subsequent reactions, including diazotization, acylation, and coupling reactions, making it a cornerstone of synthetic strategies involving this scaffold.
Applications in Medicinal Chemistry
4-Methyl-3-nitropyridine is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile starting material for building more complex, biologically active molecules.[2]
-
Synthesis of Azaindoles: It is used as a precursor in the synthesis of substituted 6-azaindoles, a privileged scaffold in medicinal chemistry known for its presence in various kinase inhibitors and other therapeutic agents.[4]
-
Versatile Intermediate: The dual functionality of the nitro and methyl groups, along with the reactive pyridine core, allows for sequential and regioselective modifications, providing access to libraries of novel compounds for drug discovery screening.[1] The reduction of the nitro group to an amine is a key step in producing compounds like the DNA-dependent protein kinase inhibitor AZD7648, which starts from a related nitropyridine derivative.
Safety and Handling
4-Methyl-3-nitropyridine is a hazardous chemical and must be handled with appropriate safety precautions.
Table 3: GHS Hazard Information for 4-Methyl-3-nitropyridine
| Hazard Class | GHS Classification | Precautionary Statement Codes |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | P280, P301+P312+P330 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P302+P352 |
| Serious Eye Damage | H318: Causes serious eye damage | P305+P351+P338+P310 |
| Respiratory Irritation | H335: May cause respiratory irritation | - |
Source: PubChem, Sigma-Aldrich[3][4]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. A dust mask (type N95) is recommended for handling the solid form.[4]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[13]
Conclusion
4-Methyl-3-nitropyridine is a chemical intermediate of significant value, bridging basic chemical feedstocks with high-value, complex molecular targets. Its well-defined reactivity, particularly its susceptibility to nucleophilic substitution and the facile reduction of its nitro group, provides a robust platform for synthetic innovation. For scientists in drug development and materials science, a firm grasp of the chemical properties and synthetic utility of 4-methyl-3-nitropyridine is essential for the rational design and efficient execution of synthetic routes to novel functional molecules.
References
-
Selective vicarious nucleophilic amination of 3-nitropyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828. PubChem. Available at: [Link]
-
4-Methyl-3-nitropyridine CAS 5832-44-0 - Premium Quality at Best Price. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Nucleophilic alkylations of 3-nitropyridines. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/B408840A. Available at: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. Available at: [Link]
-
Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate. LinkedIn. Available at: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. American Chemical Society. Available at: [Link]
-
4-Methyl-3-nitropyridine (CAS 5832-44-0): A Versatile Heterocyclic Building Block. LinkedIn. Available at: [Link]
-
Good Price CAS 5832-44-0 | 4-Methyl-3-nitropyridine for Sale. ALFA CHEMICAL. Available at: [Link]
-
Cas 3430-27-1,3-Amino-4-methylpyridine. LookChem. Available at: [Link]
- Preparation process of 3 amino-4 methyl pyridine. Google Patents.
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Methyl-3-nitropyridine CAS:5832-44-0 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 3. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-3-nitropyridine 97 5832-44-0 [sigmaaldrich.com]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. 4-Methyl-3-nitropyridine | 5832-44-0 [chemicalbook.com]
- 7. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 8. Nucleophilic alkylations of 3-nitropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lookchem.com [lookchem.com]
- 13. fishersci.com [fishersci.com]
